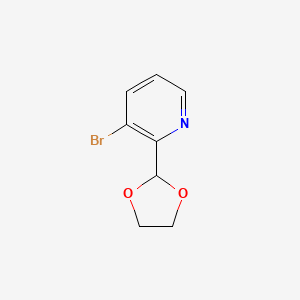

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine: is a heterocyclic organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound features a bromine atom attached to the third position of a pyridine ring, which is further substituted with a 1,3-dioxolane ring at the second position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 2-(1,3-dioxolan-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing pyridine ring, which activates the carbon-bromine bond for displacement.

Key examples :

-

Ammonolysis : Reaction with ammonia in ethanol at 60°C yields 3-amino-2-(1,3-dioxolan-2-yl)pyridine (72% yield).

-

Alkoxylation : Treatment with sodium methoxide in DMF substitutes bromine with a methoxy group (85% yield) .

Mechanism :

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex stabilized by the pyridine ring’s electron-withdrawing effect.

-

Departure of the bromide ion, facilitated by polar aprotic solvents like DMF or DMSO.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling access to biaryl and heteroaryl architectures.

Suzuki-Miyaura Coupling

Ullmann-Type Coupling

Homocoupling of 3-bromo-2-(1,3-dioxolan-2-yl)pyridine using CuI/TMEDA in DMF at 120°C produces symmetric 3,3'-bipyridine derivatives (63% yield) .

Functionalization via the Dioxolane Ring

The 1,3-dioxolane group acts as a protecting group for an aldehyde, which can be regenerated under acidic conditions:

Hydrolysis :

-

Treatment with 1M HCl in THF removes the dioxolane, yielding 3-bromo-2-formylpyridine (90% yield) .

-

The aldehyde undergoes further transformations:

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiation:

Atom Transfer Radical Addition (ATRA) :

-

Reaction with styrene in the presence of CuBr/PMDETA generates 3-(β-bromostyryl)-2-(1,3-dioxolan-2-yl)pyridine (65% yield) .

Metal-Halogen Exchange

Organometallic intermediates form via lithium-halogen exchange:

-

Reaction with n-BuLi at −78°C generates a lithiated species, which reacts with electrophiles (e.g., CO₂, DMF) to introduce carboxyl or formyl groups .

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitations |

|---|---|---|

| SNAr | Mild conditions, broad nucleophile scope | Sensitive to steric hindrance |

| Suzuki Coupling | High yields, functional group tolerance | Requires inert atmosphere |

| Dioxolane Hydrolysis | Regenerates aldehyde for downstream use | Acid-sensitive substrates may degrade |

Mechanistic Case Study: Base-Catalyzed Etherification

In DMAc with KOH/18-crown-6, this compound reacts with alcohols via a benzyne intermediate, yielding 4-alkoxy products with >10:1 regioselectivity .

Proposed Pathway :

-

Deprotonation of the pyridine ring by KOH generates a stabilized anion.

-

Elimination of HBr forms a reactive aryne intermediate.

-

Nucleophilic attack by the alcohol at the 4-position dominates due to steric and electronic factors.

This compound’s dual reactivity (bromine and dioxolane) makes it invaluable for synthesizing complex pyridine derivatives in medicinal chemistry and materials science. Experimental protocols emphasize the need for controlled conditions to manage competing reaction pathways.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable for creating various derivatives.

Synthetic Routes

The compound can be synthesized through bromination of 2-(1,3-dioxolan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in inert solvents like dichloromethane or chloroform at low temperatures to prevent over-bromination.

Biological Applications

Pharmaceutical Development

The compound has shown potential in the development of biologically active molecules. Its structure allows for modifications that can enhance its interaction with biological targets such as enzymes and receptors.

Case Study: Antimicrobial Activity

Research indicates that derivatives of 3-bromo compounds exhibit notable antimicrobial properties. For example, certain derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects.

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 3g | C. albicans | 0.355 |

| 3h | A. niger | 0.856 |

Case Study: Antiviral Activity

Halogenated pyridines similar to this compound have shown effectiveness against various viral pathogens, including norovirus and Ebola virus, with effective concentrations ranging from 3.0 µM to 8.3 µg/mL.

Material Science

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be used in creating polymers and nanomaterials with enhanced characteristics.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, leading to desired biological effects or facilitating chemical transformations . The dioxolane moiety contributes to stability and bioavailability while the bromine atom can participate in halogen bonding interactions.

Research Insights

Recent studies have focused on the optimization of reaction conditions involving this compound to enhance yield and selectivity in various chemical reactions. For instance, experiments have shown that varying the equivalency ratio of reactants can significantly impact the outcome of substitution reactions involving this compound .

作用機序

The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the dioxolane ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to various biological effects .

類似化合物との比較

- 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine

- 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

- 3-Chloro-2-(1,3-dioxolan-2-yl)pyridine

- 3-Iodo-2-(1,3-dioxolan-2-yl)pyridine

Comparison: 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the dioxolane ring on the pyridine core. This structural arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, the bromine atom at the third position may offer different steric and electronic effects compared to chlorine or iodine substitutions, influencing the compound’s chemical behavior and biological activity .

生物活性

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyridine ring, along with a 1,3-dioxolane moiety. This structure may influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound can act as inhibitors of bromodomain and extraterminal (BET) proteins. These proteins are crucial in regulating gene expression linked to various diseases, including cancer and inflammation. The binding affinity of such compounds to BET proteins has been shown to disrupt their function, leading to altered cellular responses .

In Vitro Studies

In vitro studies have demonstrated that 3-bromo derivatives exhibit significant activity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 3.67 µM for a related compound in inhibiting phosphodiesterase II (PDE2), which is implicated in neurodegenerative diseases . This suggests that this compound may also possess neuroprotective properties.

Synthesis and Yield

The synthesis of this compound typically involves the use of aryl halides and appropriate coupling reagents. Recent advancements have optimized conditions for higher yields and selectivity. For example, using KOH with specific crown ethers has been shown to enhance the reaction efficiency in forming ether derivatives from bromopyridine .

Therapeutic Applications

- Cancer Treatment : A study highlighted the effectiveness of bromodomain inhibitors in reducing tumor growth in xenograft models. The administration of these compounds resulted in significant tumor size reduction compared to controls.

- Neuroprotection : Another investigation into the neuroprotective effects of related compounds indicated that they could mitigate corticosterone-induced neurotoxicity in neuronal cell lines, enhancing cell viability significantly at optimized concentrations .

Comparative Analysis

特性

IUPAC Name |

3-bromo-2-(1,3-dioxolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZQYNVEQATAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。